Cas no 2375192-70-2 (1-Benzyl-3,3-difluoropiperidin-4-one hydrate)

1-Benzyl-3,3-difluoropiperidin-4-one hydrate is a fluorinated piperidine derivative with significant utility in synthetic organic chemistry and pharmaceutical research. The presence of difluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate for the development of bioactive compounds. The benzyl substituent offers versatility in further functionalization, while the ketone moiety provides a reactive site for nucleophilic additions or reductions. Its hydrate form ensures improved handling and storage stability. This compound is particularly useful in medicinal chemistry for the synthesis of fluorinated analogs, which often exhibit enhanced metabolic stability and bioavailability. Its well-defined structure and purity make it suitable for precision applications in drug discovery and fine chemical synthesis.
1-Benzyl-3,3-difluoropiperidin-4-one hydrate structure
2375192-70-2 structure
Product Name:1-Benzyl-3,3-difluoropiperidin-4-one hydrate
CAS No:2375192-70-2
MF:C12H15F2NO2
MW:243.24981045723
CID:5086324
PubChem ID:138393770
Update Time:2025-10-29

1-Benzyl-3,3-difluoropiperidin-4-one hydrate Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-3,3-Difluoropiperidin-4-one hydrate
    • F72079
    • 1-benzyl-3,3-difluoropiperidin-4-one;hydrate
    • 2375192-70-2
    • 1-Benzyl-3,3-difluoropiperidin-4-one hydrate
    • Inchi: 1S/C12H13F2NO.H2O/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H2
    • InChI Key: KDBQJZLMKOQERI-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)CCC(=O)C(F)(F)C1.[H]O[H]

Computed Properties

  • Exact Mass: 243.10708505g/mol
  • Monoisotopic Mass: 243.10708505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

1-Benzyl-3,3-difluoropiperidin-4-one hydrate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P02026T-1g
1-Benzyl-3,3-difluoropiperidin-4-one hydrate
2375192-70-2 95%
1g
$61.00 2024-05-23
1PlusChem
1P02026T-5g
1-Benzyl-3,3-difluoropiperidin-4-one hydrate
2375192-70-2 95%
5g
$170.00 2024-05-23
eNovation Chemicals LLC
Y1366697-1g
1-Benzyl-3,3-difluoropiperidin-4-one hydrate
2375192-70-2 95%
1g
$90 2025-07-04
eNovation Chemicals LLC
Y1366697-5g
1-Benzyl-3,3-difluoropiperidin-4-one hydrate
2375192-70-2 95%
5g
$190 2025-07-04
eNovation Chemicals LLC
Y1366697-25g
1-Benzyl-3,3-difluoropiperidin-4-one hydrate
2375192-70-2 95%
25g
$560 2025-07-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R145232-1g
1-Benzyl-3,3-difluoropiperidin-4-one hydrate
2375192-70-2 95%
1g
¥420 2025-07-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R145232-5g
1-Benzyl-3,3-difluoropiperidin-4-one hydrate
2375192-70-2 95%
5g
¥1265 2025-07-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R145232-25g
1-Benzyl-3,3-difluoropiperidin-4-one hydrate
2375192-70-2 95%
25g
¥3436 2025-07-04
BAI LING WEI Technology Co., Ltd.
R64BD01415442-1g
2375192-70-2 95%
1g
¥382 2025-07-04
BAI LING WEI Technology Co., Ltd.
R64BD01415442-5g
2375192-70-2 95%
5g
¥1150 2025-07-04

Additional information on 1-Benzyl-3,3-difluoropiperidin-4-one hydrate

Introduction to 1-Benzyl-3,3-difluoropiperidin-4-one hydrate (CAS No: 2375192-70-2)

1-Benzyl-3,3-difluoropiperidin-4-one hydrate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2375192-70-2, belongs to the piperidine class of heterocyclic compounds, featuring a benzyl substituent and two fluorine atoms at the 3-position of the piperidine ring. The presence of fluorine atoms introduces unique electronic and steric properties, making this molecule a promising candidate for various biochemical applications.

The hydrate form of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate enhances its solubility and stability, which are critical factors in pharmaceutical formulations. This property has facilitated its use in synthetic chemistry and as an intermediate in the development of novel therapeutic agents. The compound’s structural features make it particularly interesting for drug discovery efforts aimed at modulating enzyme activity and receptor binding.

In recent years, the demand for fluorinated piperidine derivatives has surged due to their potential in enhancing drug bioavailability and metabolic stability. The benzyl group in 1-Benzyl-3,3-difluoropiperidin-4-one hydrate contributes to the molecule’s ability to interact with biological targets, while the difluoropiperidine core provides a scaffold that can be modified to achieve desired pharmacological effects. This combination has made it a valuable building block in medicinal chemistry.

Current research in this area has highlighted the compound’s role in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The fluorine atoms in the piperidine ring improve binding affinity by increasing lipophilicity and reducing hydrogen bonding, which is essential for achieving high efficacy in drug design. Several studies have demonstrated that derivatives of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate exhibit potent inhibitory activity against various kinases, making them promising candidates for further clinical investigation.

The synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to optimize the production process. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.

The pharmacological profile of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits selectivity toward specific enzymatic targets, reducing off-target effects and potential side reactions. Additionally, its stability under various conditions makes it suitable for formulation into oral or injectable drugs. The hydrate form further improves its compatibility with different solvent systems, expanding its utility in drug development pipelines.

One of the most compelling aspects of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate is its versatility as a chemical probe. Researchers have utilized this compound to investigate the mechanisms of action of kinases and other enzymes involved in disease pathways. By studying how modifications to the benzyl and difluoropiperidine moieties affect biological activity, scientists can gain insights into structure-activity relationships (SAR), which are fundamental to rational drug design.

The growing interest in fluorinated heterocycles has also led to innovations in synthetic techniques tailored to introducing fluorine atoms into complex molecular frameworks. Techniques such as electrochemical fluorination and photoredox catalysis have enabled the preparation of novel derivatives of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate, expanding its potential applications. These advancements underscore the compound’s significance as a tool for both academic research and industrial drug development.

In conclusion,1-Benzyl-3,3-difluoropiperidin-4-one hydrate (CAS No: 2375192-70-2) represents a cutting-edge chemical entity with broad implications in pharmaceutical science. Its unique structural features, combined with its favorable physicochemical properties, position it as a key intermediate in the synthesis of bioactive molecules. As research continues to uncover new therapeutic applications for fluorinated piperidine derivatives,1-Benzyl-3,3-difluoropiperidin-4-one hydrate is poised to play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.